molecular formula C16H17N3O2 B2869321 Pyridin-3-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034433-42-4

Pyridin-3-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone

Cat. No. B2869321
CAS RN: 2034433-42-4
M. Wt: 283.331
InChI Key: MVROTWXCNXRKJR-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpiperidines . It consists of a piperidine bound to a phenyl group . The empirical formula is C10H14N2O .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of novel 3-(pyridin-4-yl)-1,2,4-triazines and their analogs .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, single crystals were developed for certain compounds in a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been analyzed. In one study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the molecular weights of certain compounds were found to be less than 725 daltons with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .

Scientific Research Applications

Antiviral Activity

Compounds related to Pyridin-3-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone have shown promising characteristics in relation to the vaccinia virus, particularly in comparison to the antiviral drug Cidofovir . This suggests potential applications in the development of new antiviral drugs .

Inhibition of Glycolysis

The compound has been studied as a glycolysis inhibitor, which can suppress the proliferation of endothelial and cancer cells . This suggests potential applications in cancer treatment, particularly in combination with other inhibitors .

Treatment of Hyperglycemia

The compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .

Herbicidal Activities

Several compounds related to Pyridin-3-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone exhibited herbicidal activities against Brassica campestris . This suggests potential applications in the development of new herbicides .

Drug Development

The compound has been analyzed using SwissADME and ADMETlab 2 servers to identify the safest and most promising drug candidate . This suggests potential applications in drug development .

Antifungal Activities

Compounds related to Pyridin-3-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone possessed significant antifungal activities against P. piricola . This suggests potential applications in the development of new antifungal drugs .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit receptor tyrosine kinases . These enzymes play a crucial role in many cellular processes, including cell growth and differentiation, metabolism, and cell cycle control.

Mode of Action

This could involve the inhibition of enzymatic activity, leading to alterations in signal transduction pathways .

Biochemical Pathways

Given the potential target of receptor tyrosine kinases, it’s plausible that the compound could impact pathways related to cell growth and proliferation, apoptosis, and other cellular functions .

Pharmacokinetics

Similar compounds have been evaluated for their pharmacokinetic profiles . The impact of these properties on the compound’s bioavailability would be an important consideration in its therapeutic potential.

Result of Action

Similar compounds have shown more cytotoxic activity than the reference drug (ie, imatinib) when tested against lung cancer cell lines . This suggests that the compound could have potential anticancer effects.

Safety and Hazards

The safety and hazards of similar compounds have been studied. For instance, the compound “Piperidin-3-yl(pyridin-2-yl)methanone” has been classified as Acute Tox. 3 Oral .

Future Directions

Future research could focus on the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using new methods, such as using nanocatalysts . These compounds could be evaluated for their biological activities, such as inhibitors of receptor tyrosine kinase, pharmacokinetics profiles, anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity .

properties

IUPAC Name

pyridin-3-yl-(3-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-16(13-3-1-7-18-11-13)19-10-2-4-15(12-19)21-14-5-8-17-9-6-14/h1,3,5-9,11,15H,2,4,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVROTWXCNXRKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN=CC=C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-3-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone

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